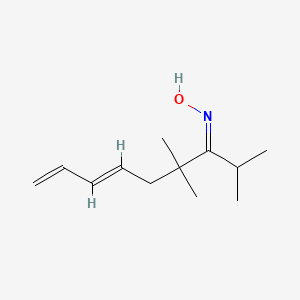

2,4,4-Trimethylnona-6,8-dien-3-one oxime

Description

Contextualization within Oxime and Conjugated Dienone Chemistry

2,4,4-Trimethylnona-6,8-dien-3-one oxime is a unique molecule that marries two highly important functional groups in organic chemistry: the oxime and the conjugated dienone. Oximes, with the general formula RR'C=NOH, are derivatives of aldehydes or ketones and are known for their crystallinity and stability. wikipedia.orgbyjus.com They are not merely protective groups for carbonyls but are pivotal intermediates in reactions like the Beckmann rearrangement, which converts oximes into amides, and in the synthesis of nitrogen-containing heterocycles. masterorganicchemistry.comwikipedia.orgresearchgate.net The discovery of oximes dates back to the 19th century, and they have since become a cornerstone in synthetic organic chemistry. numberanalytics.comnumberanalytics.com

On the other hand, the conjugated dienone system, characterized by a sequence of double and single bonds culminating in a carbonyl group, is a classic example of a vinylogous α,β-unsaturated carbonyl compound. This extended conjugation allows for nucleophilic attack not only at the carbonyl carbon (1,2-addition) but also at the β-carbon (1,4-addition) and, in this case, potentially at the δ- or ζ-positions (1,6- or 1,8-addition). nih.govlibretexts.org The reactivity of conjugated dienes is a well-established area of study, with reactions like the Diels-Alder cycloaddition being a prime example of their synthetic utility. wikipedia.orglibretexts.org

The combination of these two functionalities in 2,4,4-Trimethylnona-6,8-dien-3-one oxime creates a molecule with a rich and complex reactivity profile, offering multiple sites for chemical modification.

Significance of Multifunctional Compounds as Synthetic Intermediates

Multifunctional compounds like 2,4,4-Trimethylnona-6,8-dien-3-one oxime are invaluable in organic synthesis. Their utility stems from the ability to perform selective transformations at one functional group while leaving others intact, or to engage multiple functionalities in a single, elegant cascade reaction. This approach, often referred to as tandem or domino reactions, is highly sought after as it increases synthetic efficiency by reducing the number of steps, purifications, and the amount of waste generated.

The oxime group in 2,4,4-Trimethylnona-6,8-dien-3-one oxime can be a precursor to amines, nitriles, or amides through reduction or rearrangement. wikipedia.orgresearchgate.net Simultaneously, the conjugated dienone moiety can participate in a wide array of reactions including:

Nucleophilic conjugate additions: Where nucleophiles add to the extended π-system. wikipedia.org

Cycloaddition reactions: Such as the Diels-Alder reaction, where the diene reacts with a suitable dienophile to form a six-membered ring. wikipedia.orgwikipedia.org

Epoxidation: Of the double bonds to introduce further functionality. acs.org

The presence of both groups allows for the strategic and sequential introduction of complexity, making such compounds powerful platforms for the synthesis of diverse and intricate molecules. nih.govrsc.org

Overview of Research Trajectories for Complex Oxime-Dienone Systems

While specific research on 2,4,4-Trimethylnona-6,8-dien-3-one oxime is not extensively documented in mainstream literature, the broader research trends for molecules containing both oxime and unsaturated carbonyl functionalities point towards several exciting directions.

One major area of investigation is the synthesis of nitrogen-containing heterocycles. rsc.org The oxime nitrogen can act as an internal nucleophile, attacking the conjugated system to form various heterocyclic rings, a process that can often be catalyzed by metals or acids.

Another significant research trajectory involves the Beckmann rearrangement and its fragmentation variants. masterorganicchemistry.comwikipedia.orglibretexts.org In a molecule like 2,4,4-Trimethylnona-6,8-dien-3-one oxime, the outcome of a Beckmann rearrangement could be influenced by the conjugated system, potentially leading to interesting and synthetically useful products. The Beckmann fragmentation, which often competes with the rearrangement, can lead to the formation of nitriles from oximes under specific conditions. wikipedia.org

Furthermore, the exploration of α,β-unsaturated oximes as prohaptens in toxicology studies highlights the potential for metabolic activation of the double bonds, for instance through epoxidation. acs.org This line of inquiry, while focused on biological activity, also underscores the inherent reactivity of the dienone system.

The synthesis of novel α,β-unsaturated carbonyl-based compounds, including oxime analogs, for potential applications in medicinal chemistry is also an active area of research. nih.gov Such studies often focus on creating libraries of structurally diverse compounds for biological screening.

Structure

3D Structure

Properties

CAS No. |

84625-53-6 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

(NZ)-N-[(6E)-2,4,4-trimethylnona-6,8-dien-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C12H21NO/c1-6-7-8-9-12(4,5)11(13-14)10(2)3/h6-8,10,14H,1,9H2,2-5H3/b8-7+,13-11- |

InChI Key |

JZVFMABEZCKLSU-ZXAHDXGASA-N |

Isomeric SMILES |

CC(C)/C(=N/O)/C(C)(C)C/C=C/C=C |

Canonical SMILES |

CC(C)C(=NO)C(C)(C)CC=CC=C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,4 Trimethylnona 6,8 Dien 3 One Oxime and Analogues

Precursor Synthesis: Strategies for Constructing the 2,4,4-Trimethylnona-6,8-dien-3-one Carbonyl Scaffold

The synthesis of the ketone precursor, 2,4,4-trimethylnona-6,8-dien-3-one, is a significant challenge due to its sterically hindered and specifically substituted carbon framework. The key steps involve the assembly of the nonane (B91170) chain with the requisite trimethyl substitutions and the subsequent formation of the conjugated dienone system.

Assembly of the Non-Carbon Chain with Trimethyl Substitution

The construction of the carbon backbone of 2,4,4-trimethylnona-6,8-dien-3-one requires the strategic introduction of methyl groups at positions 2 and 4, including a quaternary carbon center at the 4-position. A plausible synthetic route would involve the use of organometallic reagents and alkylation reactions. For instance, a Grignard reagent derived from a suitably protected bromo-alkene could be reacted with a sterically hindered ketone, such as 3,3-dimethyl-2-pentanone, to introduce the C4 and C5 of the nonane chain. Subsequent manipulation of the resulting tertiary alcohol, followed by the introduction of the remaining carbon atoms, would be necessary to complete the carbon skeleton.

Another approach could involve the conjugate addition of an organocuprate to an α,β-unsaturated ketone, which would allow for the introduction of the C1 and C2 methyl-substituted fragment. The formation of all-carbon quaternary centers, such as the one at position 4, is a recognized challenge in chemical synthesis, and modern strategies often employ specialized reagents and catalysts to achieve this transformation efficiently. chemrxiv.org

Formation of the Conjugated Dienone Moiety

The formation of the conjugated 6,8-dien-3-one system is a critical step that dictates the electronic and geometric properties of the molecule. This transformation requires both regioselective and stereoselective control to obtain the desired isomer.

The synthesis of conjugated dienes is a well-established area of organic chemistry, with numerous methods available. nih.govnih.gov For a specific target like 2,4,4-trimethylnona-6,8-dien-3-one, transition metal-catalyzed cross-coupling reactions are particularly powerful. acs.orgorganic-chemistry.org For example, a Heck or Suzuki coupling of a vinyl halide or vinylboronic acid with a suitable alkene partner could be employed to construct the diene system. organic-chemistry.orgmdpi.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemistry of the newly formed double bonds. nih.gov

Alternative methods include elimination reactions from appropriately functionalized precursors, such as diols or allylic alcohols. Olefination reactions, like the Wittig or Horner-Wadsworth-Emmons reaction, are also viable options for constructing the diene from a suitable carbonyl compound. organic-chemistry.org The stereoselectivity of these reactions can often be influenced by the choice of reagents and reaction conditions, allowing for the preferential formation of either the (E,E), (E,Z), (Z,E), or (Z,Z) isomer. organic-chemistry.orgresearchgate.net

| Reaction Type | Key Reagents/Catalysts | Stereochemical Control | Reference |

| Heck Coupling | Palladium catalysts, e.g., [Pd(η3-C3H5)Cl]2/Tedicyp | Generally favors the E-isomer | organic-chemistry.org |

| Suzuki Coupling | Palladium catalysts, organoboron reagents | Stereospecific, dependent on starting material geometry | organic-chemistry.org |

| Wittig Reaction | Phosphonium ylides | Z-selective with unstabilized ylides, E-selective with stabilized ylides | organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanions | Generally E-selective | organic-chemistry.org |

The ketone functional group is a central feature of the precursor molecule. teacherinabox.org.auwikipedia.orgnguyenstarch.comebsco.com A common method for its introduction is the oxidation of a secondary alcohol. If the synthetic route proceeds through a 2,4,4-trimethylnona-6,8-dien-3-ol intermediate, a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, could be used to effect the conversion to the corresponding ketone.

Alternatively, if the synthesis involves the construction of the carbon skeleton with a different functional group at position 3, a transformation to the ketone would be necessary. For example, the hydrolysis of a gem-dihalide or the ozonolysis of an appropriately placed double bond could yield the desired carbonyl group. Friedel-Crafts acylation is a method for preparing aromatic ketones, but it is not directly applicable to this aliphatic system. teacherinabox.org.au

Oxime Formation from Ketones: Specific Protocols for 2,4,4-Trimethylnona-6,8-dien-3-one

The final step in the synthesis of the target compound is the conversion of the 2,4,4-trimethylnona-6,8-dien-3-one precursor to its oxime. wikipedia.org This is typically achieved through a condensation reaction with hydroxylamine (B1172632) or one of its derivatives. researchgate.netquora.com

Condensation with Hydroxylamine and its Derivatives

The reaction of a ketone with hydroxylamine hydrochloride is the most common method for the preparation of ketoximes. wikipedia.orgresearchgate.netresearchgate.net The reaction is generally carried out in the presence of a weak base, such as sodium acetate (B1210297) or pyridine, to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as the nucleophile. quora.com The reaction mechanism involves the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.com

For sterically hindered ketones, such as the 2,4,4-trimethylnona-6,8-dien-3-one precursor, the rate of oximation can be significantly slower. researchgate.netgoogle.com In such cases, modified procedures may be necessary to achieve a reasonable yield and reaction time. This could involve the use of a co-solvent to improve solubility, higher reaction temperatures, or the use of a catalyst. google.comresearchgate.net Some protocols for hindered ketones employ stronger base systems, such as potassium 2-methyl-2-butoxide in 2-methyl-2-butanol, although this may require extended reaction times. google.com The use of microwave irradiation has also been shown to accelerate oxime formation in some cases. researchgate.net

The reaction of unsymmetrical ketones with hydroxylamine can lead to the formation of a mixture of (E) and (Z) geometric isomers of the oxime. researchgate.net The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the ketone.

| Reagent/Catalyst | Conditions | Applicability | Reference |

| Hydroxylamine hydrochloride, sodium acetate | Aqueous ethanol, reflux | General procedure for many ketones | google.com |

| Hydroxylamine hydrochloride, pyridine | Ethanol, reflux | Mildly basic conditions | ijprajournal.com |

| Hydroxylamine hydrochloride, potassium carbonate | Methanol (B129727) | Good to excellent yields for various ketones | researchgate.net |

| Trifluoroacetic acid hydroxylamine system | Room temperature | Fast oximation for several ketones | researchgate.net |

| Potassium 2-methyl-2-butoxide/2-methyl-2-butanol | Room temperature | Highly hindered ketones, long reaction times | google.com |

Acid-Catalyzed Oxime Synthesis

The classical synthesis of oximes involves the reaction of a carbonyl compound with hydroxylamine or its salt, such as hydroxylamine hydrochloride. organic-chemistry.org This reaction is characteristically catalyzed by an acid. The mechanism commences with the protonation of the carbonyl oxygen by the acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the nitrogen atom of hydroxylamine. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the C=N double bond of the oxime.

Table 1: Overview of Acid-Catalyzed Oximation Conditions

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reagents | Ketone, Hydroxylamine Hydrochloride | Formation of the oxime | |

| Catalyst/Additive | Protic Acid (from NH₂OH·HCl), Base (e.g., Sodium Acetate) | Carbonyl activation, liberation of free hydroxylamine |

| Post-synthesis | Anhydrous Protic or Lewis Acid | Isomer separation/purification | google.com |

Metal-Mediated Oxime Formation

Metal-involving methods provide a diverse and powerful alternative for the synthesis of oximes. acs.orgnih.gov These reactions can be either metal-catalyzed or metal-mediated, where the metal plays a crucial role in activating the substrates or participating directly in the reaction mechanism. acs.orgnih.gov

One major pathway involves the nitrosation of organometallic intermediates. In this process, a metal center can promote the formation of a nucleophilic carbanion from a hydrocarbon precursor. This carbanion then attacks a nitrosating agent, with the metal center activating the agent and stabilizing the resulting nitroso intermediate, which then tautomerizes to the more stable oxime. acs.org Another significant metal-mediated route is the reduction of nitro compounds, where reagents like Sn(II) are used. acs.org

Copper salts, such as CuSO₄, have been shown to catalyze the highly stereoselective conversion of ketones and aldehydes to their corresponding oximes under mild conditions, often in the presence of a base like K₂CO₃. researchgate.net The metal likely acts as a Lewis acid, coordinating to the carbonyl oxygen to activate the ketone towards nucleophilic attack by hydroxylamine. This coordination can also influence the stereochemical outcome of the reaction. acs.orgresearchgate.net

Table 2: Comparison of Metal-Mediated Oxime Synthesis Routes

| Metal's Role | Mechanism | Precursors | Key Features | Reference |

|---|---|---|---|---|

| Catalyst | Lewis acid activation of carbonyl | Ketone, Hydroxylamine | Mild conditions, potential for stereoselectivity | researchgate.net |

| Mediator | Promotes carbanion formation & nitrosation | Alkane/Alkene, Nitrosating Agent | Forms C=NOH from C-H bond | acs.org |

| Mediator | Reduction of nitro group | Nitroalkane | Access to oximes from nitro precursors | acs.org |

Control of E/Z Stereoisomerism in Oxime Synthesis

The C=N double bond of an oxime is stereogenic, giving rise to E (anti) and Z (syn) isomers. Controlling this stereochemistry is critical, as the orientation of the hydroxyl group can profoundly affect the molecule's properties and subsequent reactivity. numberanalytics.comacs.org For example, the stereochemistry of an oxime dictates the major product formed during a Beckmann rearrangement. acs.org While many synthetic methods yield a mixture of isomers, several strategies have been developed to achieve stereoselective control. researchgate.nettsijournals.com Often, the E-isomer is thermodynamically more stable due to reduced steric hindrance. mdpi.com

Influence of Reaction Conditions (Solvent, pH, Temperature) on Stereoselectivity

The ratio of E to Z isomers can be significantly influenced by the reaction conditions under which the oxime is formed or equilibrated. numberanalytics.com

Temperature: Temperature plays a critical role in determining the final isomer ratio by affecting the thermodynamic equilibrium between the E and Z forms. researchgate.net In many cases, higher temperatures can allow for the equilibration of a kinetically formed mixture to the more thermodynamically stable isomer.

pH: The pH of the reaction medium can influence stereoselectivity. Syntheses can be directed toward a specific isomer by carefully choosing acidic or basic conditions. For example, a base-catalyzed domino reaction has been used to produce E-aldoximes with high diastereomeric purity. researchgate.net

Solvent: The choice of solvent is crucial. Polar solvents can stabilize one isomer over the other through interactions like hydrogen bonding. It has been shown that in DMSO, the solvent can form a strong hydrogen bond with the oxime's hydroxyl group, resulting in the stabilization of the E-isomer. mdpi.com Furthermore, specific solvent systems, such as chloroform/heptane, can be used for selective crystallization to separate isomers. acs.org A study on the synthesis of clarithromycin (B1669154) 9-(E)-oxime identified methanol as the optimal solvent for favoring the desired isomer during the reaction. acs.org

Table 3: Influence of Reaction Parameters on E/Z Stereoselectivity

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Temperature | Alters the position of equilibrium between isomers. | Any change can vary the equilibration ratio of the isomer mixture. | researchgate.net |

| pH | Can catalyze the formation of a specific isomer. | Base-catalyzed conditions (pH 12) can yield E-aldoximes with high purity. | researchgate.net |

| Solvent | Can stabilize one isomer via H-bonding or facilitate separation. | DMSO stabilizes the E-isomer; Chloroform/heptane used for crystallization. | acs.orgmdpi.com |

Mechanochemical and Microwave Synthesis for Stereospecific Oximes

Modern synthetic techniques like mechanochemistry and microwave irradiation offer powerful alternatives to conventional heating, often providing improved yields, shorter reaction times, and enhanced stereocontrol. rsc.orgnih.gov

Mechanochemical Synthesis: This solvent-free approach involves the grinding of reactants, such as a ketone and hydroxylamine hydrochloride, in a mortar and pestle or a ball mill. rsc.orgrsc.org This method is considered a green chemistry technique and has proven to be a versatile and robust route for ketone-oxime conversions, proceeding rapidly with high yields at ambient temperature. rsc.org The solid-state nature of the reaction can influence the stereochemical outcome.

Microwave Synthesis: Microwave-assisted synthesis utilizes dielectric heating to rapidly increase the temperature of the reaction mixture. researchgate.netyoutube.com This technique has been successfully applied to oxime formation, leading to rapid, high-yielding reactions under mild aqueous conditions. nih.gov The efficiency of microwave heating is dependent on the polarity of the solvent. youtube.com For the synthesis of complex glycoconjugates linked by an oxime bond, microwave irradiation was shown to be highly effective, completing reactions in as little as 30 minutes and producing fully substituted products in excellent yields. nih.gov This rapid and controlled heating can favor specific kinetic pathways, potentially leading to stereospecific products. researchgate.net

Derivatization and Functionalization of the Oxime Group in Dienone Contexts

The oxime group is a versatile functional handle that can be transformed into a variety of other functionalities, making it a valuable intermediate in synthesis. rsc.orgnsf.gov In the context of a dienone structure like 2,4,4-Trimethylnona-6,8-dien-3-one oxime, these transformations can be used to introduce further complexity and functionality.

Reduction to Amines: The oxime group can be readily reduced to the corresponding primary amine. researchgate.net This provides a two-step method for converting a ketone into an amine.

Oxidation to Nitrile Oxides: Oxidation of aldoximes, particularly with hypervalent iodine reagents, generates highly reactive nitrile oxide intermediates. arkat-usa.org These 1,3-dipoles can readily participate in cycloaddition reactions. For a dienone oxime, this opens up the possibility of tandem oxidative amidation followed by an intramolecular nitrile oxide cycloaddition (INOC) reaction, providing a powerful route to complex nitrogen-containing heterocyclic structures. arkat-usa.org

Beckmann Rearrangement: When treated with acid, ketoximes undergo the Beckmann rearrangement to form substituted amides. rsc.org The stereochemistry of the oxime is crucial, as the group anti-periplanar to the hydroxyl group is the one that migrates. This reaction allows for the conversion of a cyclic ketone, via its oxime, into a lactam.

Iminyl Radical Formation: The N–O bond of an oxime can be cleaved under transition metal or photochemical conditions to form an iminyl radical. nsf.govnih.gov These radicals are versatile intermediates that can undergo intramolecular cyclization by adding to a double bond within the molecule, such as one of the double bonds in the diene system of the target compound, to form N-containing heterocycles. nsf.govnih.gov

O-Functionalization: The oxygen atom of the oxime is nucleophilic and can be functionalized through reactions like alkylation, arylation, or acylation. acs.org For example, O-acetyl oximes have been used as effective directing groups in palladium-catalyzed C–H functionalization reactions, enabling the introduction of substituents at the β-position relative to the oxime group. nih.gov

Chemical Reactivity and Transformation of 2,4,4 Trimethylnona 6,8 Dien 3 One Oxime

Rearrangement Reactions of the Oxime Functionality

The oxime group is a versatile functional group that can undergo several types of rearrangements, leading to the formation of amides or other nitrogen-containing compounds. wikipedia.org

The Beckmann rearrangement is the most prominent reaction of ketoximes, involving the conversion of an oxime into an N-substituted amide, typically under the influence of an acid catalyst. pw.livejocpr.com This reaction is a cornerstone of organic synthesis, notable for its ability to insert a nitrogen atom into a carbon-carbon bond adjacent to the oxime. audreyli.com The industrial synthesis of Nylon-6, which relies on the rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, is a large-scale application of this transformation. wikipedia.orglibretexts.org

The mechanism of the Beckmann rearrangement is a well-studied, concerted process. stackexchange.com The reaction is initiated by the activation of the oxime's hydroxyl group by an acid or other reagent, converting it into a good leaving group. organic-chemistry.orgmasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgstackexchange.com This migration occurs simultaneously with the cleavage of the N-O bond, a concerted step that avoids the formation of a high-energy, unstable nitrene intermediate. organic-chemistry.org

This 1,2-shift results in the formation of a nitrilium ion, a key intermediate in the reaction pathway. pw.liveaudreyli.com In the final stage, the electrophilic carbon of the nitrilium ion is attacked by a water molecule. youtube.com Subsequent deprotonation and tautomerization yield the stable amide product. wikipedia.orgmasterorganicchemistry.com For 2,4,4-Trimethylnona-6,8-dien-3-one oxime, two stereoisomers exist ((E) and (Z)), and the specific alkyl group that migrates (either the 1,1-dimethylpropyl group or the 1-methylhexa-3,5-dienyl group) is determined by which one is anti to the hydroxyl group.

A wide array of catalysts and reagents can facilitate the Beckmann rearrangement, with the choice significantly impacting reaction conditions and outcomes. wikipedia.org Traditionally, strong Brønsted acids such as concentrated sulfuric acid, polyphosphoric acid, and so-called 'Beckmann's mixture' (acetic acid, acetic anhydride, and hydrogen chloride) have been employed. wikipedia.orgjocpr.com However, these harsh conditions are often unsuitable for molecules with sensitive functional groups. audreyli.com

Consequently, numerous milder and more selective methods have been developed. These include the use of reagents like phosphorus pentachloride, thionyl chloride, and tosyl chloride. wikipedia.orgpw.live Lewis acids, such as various metal triflates and mercury(II) complexes, have also proven to be effective catalysts. libretexts.orgrsc.org Modern approaches often focus on environmentally benign and safer alternatives, including solid acid catalysts and organocatalysts like cyanuric chloride, which can promote the rearrangement under mild conditions. jocpr.comaudreyli.com Naturally occurring organic acids, such as tartaric and citric acid, have also been used as efficient promoters under solvent-free conditions. researchgate.net

Table 1: Selected Catalysts and Reagents for the Beckmann Rearrangement

| Catalyst/Reagent Category | Examples | Typical Conditions | Reference(s) |

|---|---|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA) | Strong acid, often requires heat | wikipedia.org, jocpr.com |

| Dehydrating Agents | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) | Can be harsh, generates HCl | wikipedia.org, pw.live |

| Organocatalysts | Cyanuric chloride | Mild, room temperature conditions possible | jocpr.com, audreyli.com |

| Lewis Acids | Yb(OTf)₃, Ga(OTf)₃, HgCl₂ | Mild to moderate temperatures | rsc.org, libretexts.org |

| Natural Organic Acids | Tartaric acid, Citric acid, Fumaric acid | Solvent-free, thermal or microwave irradiation | researchgate.net |

A significant competing pathway to the Beckmann rearrangement is the Beckmann fragmentation. wikipedia.org This reaction becomes favorable when the migrating group can depart to form a stable carbocation. wikipedia.orgaakash.ac.in Instead of an amide, the fragmentation reaction yields a nitrile and a carbocation, which can then be trapped by nucleophiles or undergo elimination. youtube.com

The key factor determining whether rearrangement or fragmentation occurs is the structural stability of the potential carbocation that would be formed upon cleavage of the carbon-carbon bond alpha to the oxime. wikipedia.org Substrates with a quaternary α-carbon, or those with heteroatoms that can stabilize a positive charge, are particularly prone to fragmentation. wikipedia.orgyoutube.com For 2,4,4-Trimethylnona-6,8-dien-3-one oxime, fragmentation could be a viable pathway, particularly for the isomer where the 1,1-dimethylpropyl group is positioned anti to the hydroxyl group. Cleavage of the C3-C4 bond would generate a stable tertiary carbocation at C4. The selection of reaction conditions, including the choice of solvent and promoting reagent, can be tailored to favor one pathway over the other. wikipedia.org

The Beckmann rearrangement of ketoximes is renowned for its high degree of stereospecificity. wikipedia.orgpw.live The outcome of the reaction is dictated by the geometry of the oxime starting material. The group that migrates is invariably the one that is in the anti-periplanar position relative to the hydroxyl leaving group. stackexchange.comrsc.org

This stereochemical control is a direct result of the concerted mechanism, which requires the migrating group's orbital to overlap with the σ* orbital of the breaking N-O bond from the backside, akin to an Sₙ2 reaction. stackexchange.com This requirement means that migratory aptitude—the inherent tendency of a group to migrate in other types of rearrangements—plays a secondary role to the stereochemical arrangement of the oxime. pw.livestackexchange.com If conditions lead to the isomerization (racemization) of the oxime's geometry before rearrangement, a mixture of the two possible regioisomeric amides will be formed. wikipedia.org

Other Rearrangement Pathways Affecting the Dienone-Oxime Scaffold

Beyond reactions centered on the oxime, the dienone portion of the 2,4,4-Trimethylnona-6,8-dien-3-one oxime scaffold can also be susceptible to rearrangement under acidic conditions. One of the classic transformations of such systems is the dienone-phenol rearrangement. youtube.com This process involves the acid-catalyzed conversion of a cyclic dienone into a substituted phenol (B47542) through an alkyl group migration. youtube.comyoutube.com The mechanism is initiated by the protonation of the carbonyl oxygen, which generates a carbocation that is delocalized across the conjugated system. youtube.com A subsequent 1,2-shift of an alkyl group, followed by deprotonation, leads to the formation of a stable aromatic ring. youtube.com

While the specific substrate, being acyclic, cannot undergo a true dienone-phenol rearrangement to form a phenol, the underlying principles of acid-catalyzed rearrangements of the dienone system remain relevant. Under the acidic conditions often used for the Beckmann rearrangement, competing reactions involving protonation of the dienone's carbonyl oxygen could occur. This could potentially trigger hydride or alkyl shifts within the dienone backbone, leading to the formation of isomeric dienone structures as side products.

Cycloaddition Reactions Involving the Conjugated Dienone System

The core of 2,4,4-trimethylnona-6,8-dien-3-one oxime features a 1,3-diene (at the C6 and C8 positions) integrated with an α,β-unsaturated oxime. This conjugated π-system is the primary site for cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. wikipedia.org

Diels-Alder Reactions of 2,4,4-Trimethylnona-6,8-dien-3-one Oxime as a Diene or Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.commasterorganicchemistry.com The conjugated diene portion (C6 to C9) of 2,4,4-trimethylnona-6,8-dien-3-one oxime can act as the 4π-electron component. The reactivity in these reactions is governed by the electronic nature of the reactants; typically, an electron-rich diene reacts more readily with an electron-poor dienophile. masterorganicchemistry.comyoutube.com The alkyl substituents on the molecule generally act as weak electron-donating groups, enhancing the nucleophilicity of the diene.

Conversely, the C=C double bond of the α,β-unsaturated oxime could potentially act as a dienophile (the 2π-electron component), particularly if reacting with a very electron-rich diene. However, its reactivity would be influenced by the electronic effects of the adjacent oxime and bulky trimethyl-substituted carbon.

Intermolecular Diels-Alder Reactions with Diverse Dienophiles

In an intermolecular Diels-Alder reaction, the diene of one molecule reacts with a dienophile of another. organic-chemistry.org For 2,4,4-trimethylnona-6,8-dien-3-one oxime acting as the diene, it would react with various dienophiles, typically those bearing electron-withdrawing groups (EWGs) which lower their LUMO energy. masterorganicchemistry.com

| Dienophile Type | Electron-Withdrawing Group (EWG) | Expected Product Type |

| Substituted Alkenes | -CHO, -COR, -COOR, -CN | Substituted cyclohexene (B86901) ring |

| Maleic Anhydride | Anhydride | Bicyclic adduct |

| Quinones | Ketone | Fused polycyclic system |

The reaction would involve the 4π electrons of the C6-C9 diene system of the oxime reacting with the 2π electrons of the dienophile to form a new six-membered ring.

Intramolecular Diels-Alder Reactions (IMDA) for Polycyclic Architectures

The Intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing complex polycyclic molecules from a single precursor that contains both a diene and a dienophile. uh.edumasterorganicchemistry.com For a derivative of 2,4,4-trimethylnona-6,8-dien-3-one oxime to undergo an IMDA reaction, a dienophile would need to be tethered to the molecule at a suitable position. The feasibility and outcome of the IMDA reaction are highly dependent on the length and nature of this tether, which dictates the ability of the molecule to adopt the necessary transition state geometry. uh.edumasterorganicchemistry.com These reactions are invaluable for creating fused or bridged ring systems in a single, stereocontrolled step. organic-chemistry.orgnih.gov

Regioselectivity and Stereoselectivity in [4+2] Cycloadditions

When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can lead to different regioisomers. The outcome, or regioselectivity, is generally governed by the electronic properties of the substituents. masterorganicchemistry.com For a substituted diene like the one in 2,4,4-trimethylnona-6,8-dien-3-one oxime, the reaction with an unsymmetrical dienophile would likely favor the "ortho" or "para" adducts over the "meta" product due to the alignment of orbital coefficients in the transition state. masterorganicchemistry.comrsc.org

Stereoselectivity in the Diels-Alder reaction refers to the spatial arrangement of the atoms in the product. A key principle is the "endo rule," which states that for cyclic dienes, the dienophile's substituents tend to occupy the endo position in the transition state, a preference often attributed to favorable secondary orbital interactions. nih.gov The stereochemistry of the dienophile is also retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene ring, while a trans-dienophile will result in a trans-substituted product.

Catalysis in Diels-Alder Reactions (e.g., Lewis Acid, Trienamine)

The rate and selectivity of Diels-Alder reactions can be significantly enhanced through catalysis.

Lewis Acid Catalysis : Lewis acids, such as AlCl₃, BF₃, SnCl₄, and Ca(OTf)₂, can coordinate to the electron-withdrawing group of the dienophile. nih.govias.ac.inmdpi.com This coordination makes the dienophile more electron-poor, lowering its LUMO energy and accelerating the reaction. nih.gov Lewis acid catalysis can also enhance the regioselectivity and endo/exo stereoselectivity of the reaction. rsc.org In the context of 2,4,4-trimethylnona-6,8-dien-3-one oxime, a Lewis acid could also potentially coordinate to the oxime's oxygen or nitrogen atom, influencing the electronic properties of the entire conjugated system.

Trienamine Catalysis : This organocatalytic approach involves the reaction of an α,β-unsaturated aldehyde or ketone with a secondary amine catalyst to form a highly reactive trienamine intermediate. rsc.org This strategy is particularly effective for activating 2,4-dienones in asymmetric Diels-Alder reactions. rsc.org If the ketone precursor to 2,4,4-trimethylnona-6,8-dien-3-one oxime were used, it could be activated via trienamine catalysis to react with various dienophiles.

Hetero-Diels-Alder Variants and Their Applicability to Oxime-Dienone Systems

The Hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. wikipedia.orgorganic-chemistry.org This provides a powerful route to six-membered heterocyclic compounds. sigmaaldrich.comwikipedia.org

For 2,4,4-trimethylnona-6,8-dien-3-one oxime, several hetero-Diels-Alder possibilities exist:

Aza-Diels-Alder : The C=N bond of the oxime group could potentially act as a dienophile, reacting with an electron-rich diene. This would be an example of an aza-Diels-Alder reaction, leading to the formation of a nitrogen-containing six-membered ring.

Oxo-Diels-Alder : If the oxime were hydrolyzed back to its parent ketone (2,4,4-trimethylnona-6,8-dien-3-one), the C=O bond could act as a dienophile in an oxo-Diels-Alder reaction to form a dihydropyran ring. wikipedia.org

Oxime as a Heterodiene : α,β-Unsaturated oximes can sometimes function as 1-aza-3-oxa-1,3-dienes or other heterodienic systems, participating in cycloadditions with various dienophiles to form complex heterocyclic products. The specific mode of reactivity would depend on the reaction conditions and the nature of the reaction partner.

The combination of an oxime with a conjugated diene in a single molecule, as seen in 2,4,4-trimethylnona-6,8-dien-3-one oxime, presents a versatile scaffold for various cycloaddition strategies, including the potential for tandem reactions where both the diene and the oxime functionalities participate. nih.govrsc.org

Other Key Reactions of the Oxime Functional Group

The reactivity of the oxime group in 2,4,4-trimethylnona-6,8-dien-3-one oxime extends beyond simple hydrolysis or rearrangement. The carbon-nitrogen double bond (C=N) and the adjacent hydroxyl group offer a platform for a variety of chemical transformations, including metathesis, cyclization, and addition reactions. These reactions are fundamental in synthetic chemistry for creating new covalent bonds and constructing complex molecular architectures.

Oxime Metathesis and Dynamic Covalent Chemistry

Oxime metathesis is a reversible exchange reaction between two different oxime molecules, leading to the swapping of their constituent alkylidene and O-alkyl/O-H groups. This process is a cornerstone of dynamic covalent chemistry (DCC), a field that utilizes reversible covalent bond formation to create adaptable chemical systems. rsc.org The dynamic nature of the oxime linkage allows for the synthesis of complex structures like Covalent Adaptable Networks (CANs), which are polymers that can be reprocessed and recycled. nih.govpublons.com

The reaction is typically catalyzed by acid, which facilitates the exchange process. nih.gov Computational and experimental studies support a mechanism that proceeds through a protonated, four-membered cyclic intermediate. nih.govresearchgate.net The reversibility of the reaction can be controlled by external stimuli, such as changes in pH. In strongly acidic conditions, the dynamic exchange is active ("ON"), allowing for error-checking and self-assembly into thermodynamically stable products. nih.gov In neutral conditions, the exchange ceases ("OFF"), effectively locking the assembled structure. nih.gov

For 2,4,4-trimethylnona-6,8-dien-3-one oxime, participation in oxime metathesis would be influenced by its structure. As a ketoxime, its reactivity might differ from the more commonly studied aldoximes. The significant steric hindrance created by the gem-dimethyl group on the α-carbon and the adjacent tertiary butyl group could potentially slow the rate of metathesis by impeding the approach of another oxime molecule to form the required cyclic intermediate.

Below is a table illustrating typical conditions for oxime metathesis based on model systems.

| Reactants | Catalyst | Solvent | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|

| Aromatic Oxime Ethers | p-Toluenesulfonic acid (10 mol%) | Toluene | 100 | Demonstrated acid-catalyzed metathesis; rate is influenced by electronic effects of substituents. | nih.gov |

| Multifunctional Oximes and Isocyanates | None (Catalyst-free) | Dichloromethane (DCM) | 30 | Formation of poly(oxime-urethanes) via uncatalyzed polyaddition, demonstrating the nucleophilicity of the oxime group. The resulting polymers exhibit thermoreversible properties. | acs.org |

| Aromatic Oxime Ethers (Computational Study) | Acid (protonated pathway) | N/A (DFT Calculations) | N/A | The acid catalyst is crucial for lowering the transition state energies, making the metathesis reaction feasible. | publons.com |

Oxidative Cyclizations Leading to Heterocyclic Systems (e.g., Isoxazoles, Oxadiazoles)

The oxime functional group is a valuable precursor for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles like isoxazoles and oxadiazoles. These reactions typically involve an initial oxidation of the oxime, followed by an intramolecular cyclization.

Isoxazole Synthesis: Isoxazoles can be formed from ketoximes that contain a suitably positioned group for cyclization. For instance, α,β-unsaturated ketoximes can undergo cyclization to form isoxazoles. In the case of 2,4,4-trimethylnona-6,8-dien-3-one oxime, the conjugated diene system starting at the γ-position does not lend itself directly to the most common isoxazole-forming cyclizations, which often involve α,β-alkynyl or propargyl oximes. nih.govacs.orgorganic-chemistry.org

However, alternative pathways involving radical cyclization could be envisioned. Oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can generate an iminoxyl radical from a ketoxime. conicet.gov.ar If the structure allows, this radical can undergo an intramolecular cyclization. For 2,4,4-trimethylnona-6,8-dien-3-one oxime, this would require a 7-endo or 9-endo cyclization onto the diene system, which is generally less favored. A more plausible, though un-documented, pathway might involve prior modification of the diene system.

Oxadiazole Synthesis: The synthesis of 1,2,4-oxadiazoles typically proceeds from amidoximes, which are oximes bearing an amino group on the same carbon. thieme-connect.de Therefore, 2,4,4-trimethylnona-6,8-dien-3-one oxime, being a ketoxime, is not a direct precursor for this class of heterocycles. Conversion to an amidoxime (B1450833) would be required first. However, oxidative cyclization is a key step in many oxadiazole syntheses, often mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.denih.govnih.gov These reactions highlight the utility of oxidation in activating substrates for heterocycle formation.

The table below summarizes representative methods for the oxidative cyclization of oxime-related precursors to form heterocyclic systems.

| Precursor Type | Target Heterocycle | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Amidoximes | 1,2,4-Oxadiazoles | DDQ | DDQ-mediated oxidative cyclization tolerant of various functional groups. | thieme-connect.de |

| Propargylamines (via in situ oxime) | Isoxazoles | m-CPBA, CuCl | One-pot oxidation of propargylamine (B41283) to an oxime, followed by copper-mediated intramolecular cyclization. | nih.govacs.org |

| Glycosyl Ketoximes with a pendant alkene | C-glycosylmethyl Isoxazoles | TEMPO, O₂ | Aerobic oxidation generates an iminoxyl radical which undergoes a 5-endo trig cyclization. | conicet.gov.ar |

Nucleophilic Additions and Substitutions at the C=N bond

The carbon atom of the oxime's C=N double bond is electrophilic, similar to the carbonyl carbon in ketones and aldehydes, though generally less so. tandfonline.com This allows for nucleophilic attack, leading to addition products. However, these reactions are often more difficult than with carbonyls and may require activation. libretexts.orgsavemyexams.com

The reaction is typically catalyzed by acid, which protonates the oxime oxygen, increasing the electrophilicity of the carbon atom. rsc.org A nucleophile can then attack the carbon, breaking the C=N pi bond and forming a tetrahedral intermediate. Subsequent proton transfer yields the final addition product.

For 2,4,4-trimethylnona-6,8-dien-3-one oxime, the reactivity of the C=N bond towards nucleophiles would be significantly impacted by steric factors. The bulky trimethyl-substituted framework surrounding the C=N bond would present a major steric shield, hindering the approach of nucleophiles. This steric congestion would likely necessitate more forcing reaction conditions or highly reactive, less bulky nucleophiles to achieve addition. Furthermore, the classic Beckmann rearrangement, an intramolecular substitution reaction of ketoximes initiated by acid, would be a competing pathway under acidic conditions. masterorganicchemistry.com

The table below provides examples of nucleophilic addition reactions involving imine or oxime derivatives.

| Substrate | Nucleophile | Catalyst/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aldehydes/Ketones | Ammonia Derivatives (H₂N-Z) | Acid (pH ~4-5) | Imines, Oximes, Hydrazones | Reaction is pH-dependent; acid catalyzes both the addition and subsequent dehydration. | rsc.org |

| Ketimines | Grignard Reagents (RMgX) | MgBr₂ | Amines | Lewis acid activation of the imine nitrogen facilitates the addition of the organometallic nucleophile. | tandfonline.com |

| Aldehydes/Ketones | HCN | Base (e.g., CN⁻) | Cyanohydrins | The nucleophilic addition of cyanide is base-catalyzed and creates a new carbon-carbon bond. | savemyexams.com |

Spectroscopic Characterization and Structural Elucidation of 2,4,4 Trimethylnona 6,8 Dien 3 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the proton and carbon environments, as well as the determination of E/Z isomer ratios, is contingent on the availability of experimental NMR data.

¹H NMR for Proton Environments and Determination of E/Z Isomer Ratios

Specific ¹H NMR spectral data for 2,4,4-trimethylnona-6,8-dien-3-one oxime, including chemical shifts, coupling constants, and signal integrations, are not available in the public domain. Generally, for oximes, the chemical shift of the hydroxyl proton (-NOH) is a key indicator of the E/Z isomeric form. The proton signals of the dienyl group and the various methyl groups would provide crucial information about the molecule's structure and conformation. The ratio of the integrals of characteristic signals for each isomer in a mixture would allow for the determination of the E/Z isomer ratio.

¹³C NMR for Carbon Skeleton and Functional Group Identification

Similarly, experimental ¹³C NMR data for 2,4,4-trimethylnona-6,8-dien-3-one oxime is not publicly documented. A theoretical analysis would predict distinct signals for each of the 12 carbon atoms in the molecule. The chemical shift of the C=N carbon would be a key feature, typically appearing in the range of 150-160 ppm. The signals for the olefinic carbons of the diene system and the aliphatic carbons of the trimethyl and nonane (B91170) backbone would further characterize the carbon skeleton.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Without ¹H and ¹³C NMR data, the application of advanced 2D NMR techniques is not possible. These techniques are essential for unambiguously assigning proton and carbon signals, establishing proton-proton and proton-carbon connectivities, and determining the through-space proximity of protons to elucidate the compound's stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula is known, specific high-resolution mass spectrometry data that would confirm this with high accuracy is not available. HRMS would provide the exact mass of the molecular ion, and its fragmentation pattern would offer valuable insights into the compound's structure by identifying stable fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Experimental IR spectra for 2,4,4-trimethylnona-6,8-dien-3-one oxime have not been found in the searched databases. A typical IR spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the oxime group (around 3100-3600 cm⁻¹), the C=N stretch (around 1620-1690 cm⁻¹), C=C stretches of the diene (around 1600-1650 cm⁻¹), and C-H stretches of the aliphatic groups (around 2850-3000 cm⁻¹).

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

There is no evidence in the public domain of a single-crystal X-ray diffraction study having been performed on 2,4,4-trimethylnona-6,8-dien-3-one oxime. Such a study would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of the oxime and the diene moieties.

Computational Chemistry and Theoretical Studies of 2,4,4 Trimethylnona 6,8 Dien 3 One Oxime

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular behavior. For a molecule such as 2,4,4-trimethylnona-6,8-dien-3-one oxime, these methods can elucidate its three-dimensional shape, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. biointerfaceresearch.com It offers a favorable balance between accuracy and computational cost, making it ideal for the geometry optimization of medium-sized organic molecules. youtube.comresearchgate.net The process involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable conformation. youtube.comyoutube.com

For 2,4,4-trimethylnona-6,8-dien-3-one oxime, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31+G*, to accurately model its geometry. biointerfaceresearch.com The optimization process iteratively adjusts atomic coordinates to minimize the total energy of the system, converging on a stable structure. youtube.com From this optimized geometry, various properties can be derived, including bond lengths, bond angles, and dihedral angles. Energy profiles can then be calculated by systematically varying specific dihedral angles to map the potential energy surface and identify different conformers and the energy barriers between them.

Table 1: Illustrative Optimized Geometric Parameters for a Dienone Oxime Fragment (Calculated via DFT) Note: This table presents typical data obtained from a DFT geometry optimization for a related molecular fragment, as specific data for 2,4,4-trimethylnona-6,8-dien-3-one oxime is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | 1.28 Å |

| N-O | 1.41 Å | |

| C=C (conjugated) | 1.35 Å | |

| C-C (single) | 1.52 Å | |

| Bond Angle | C-C=N | 116° |

| C=N-O | 111° | |

| Dihedral Angle | C-C-C=N | 178° |

Table 2: Example Energy Profile Data for Butadiene Rotation (Calculated via DFT) Note: This table illustrates the concept of an energy profile. Data is representative for a simple diene system.

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 3.9 | s-cis (eclipsed) |

| 90° | 6.0 | gauche |

| 180° | 0.0 | s-trans (staggered) |

While DFT is a powerful tool, ab initio (Latin for "from the beginning") methods provide a higher level of theoretical accuracy for calculating reaction pathways. mdpi.comnih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from quantum mechanical principles without the empirical parameterization often found in DFT functionals. researchgate.net

Due to their significant computational expense, ab initio methods are typically used to perform single-point energy calculations on geometries that have been previously optimized using a more cost-effective method like DFT. youtube.com This approach is particularly valuable for refining the energies of reactants, products, and especially transition states along a reaction pathway. For complex reactions of 2,4,4-trimethylnona-6,8-dien-3-one oxime, this high-accuracy data ensures a more reliable prediction of reaction kinetics and thermodynamics. nih.govacs.org

Mechanistic Elucidation of Reactions and Transformations

Computational chemistry is instrumental in mapping the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of transition states and intermediates, it is possible to predict the most likely pathway a reaction will follow.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, typically under acidic conditions. wikipedia.orgorganicreactions.org For an unsymmetrical ketoxime like 2,4,4-trimethylnona-6,8-dien-3-one oxime, the key question is which alkyl group migrates. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. researchgate.netorganic-chemistry.org

Computational studies can precisely model this rearrangement. nih.gov By locating the transition state structure for the migration step, its energy relative to the starting oxime (the activation energy) can be calculated. researchgate.net This value is critical for predicting the reaction rate. DFT calculations have been used to determine whether the mechanism is a single concerted step or a stepwise process involving intermediates like nitrilium ions. researchgate.netnih.gov For different oximes, studies have shown that the mechanism can vary, being concerted for some substrates and stepwise for others. nih.gov

Table 3: Representative Calculated Activation Energies for the Beckmann Rearrangement of Model Oximes Note: Data is based on computational studies of simple oximes to illustrate the type of information generated. researchgate.netnih.gov

| Oxime Substrate | Migrating Group | Solvent Model | Method | Calculated Activation Energy (kcal/mol) |

| Acetone Oxime | Methyl | Acetic Acid Cluster | RB3LYP | 15.7 |

| Cyclohexanone (B45756) Oxime | Carbon (ring) | Water Cluster | RB3LYP | 19.2 |

The conjugated diene system within 2,4,4-trimethylnona-6,8-dien-3-one oxime makes it a potential substrate for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. longdom.org Computational modeling can predict the feasibility and selectivity of such reactions. researchgate.net

Key aspects that can be studied include regioselectivity (the orientation of addition) and stereoselectivity (typically endo vs. exo). By calculating the activation energies for the different possible pathways, the kinetically favored product can be predicted. longdom.org Frontier Molecular Orbital (FMO) theory is often used in conjunction with these calculations; the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile governs the reaction's facility. mdpi.comrsc.org DFT calculations can locate the asynchronous, concerted transition states and quantify the energy difference between the endo and exo approaches, thereby predicting the major stereoisomer. longdom.org

Table 4: Illustrative DFT-Calculated Activation Energies for Endo vs. Exo Diels-Alder Pathways Note: This table shows representative data for the reaction of a substituted diene with a dienophile, demonstrating how selectivity is computationally assessed. longdom.org

| Reacting Diene | Dienophile | Pathway | Activation Energy (kcal/mol) | Conclusion |

| 1,3-Butadiene | Cyclobutenone | Endo | 25.4 | Endo preferred |

| Exo | 27.6 | |||

| Cyclopentadiene | 4,4-Dimethylcyclobutenone | Endo | 23.1 | Exo preferred |

| Exo | 21.9 |

The formation of 2,4,4-trimethylnona-6,8-dien-3-one oxime from its parent ketone and hydroxylamine (B1172632) is a reversible reaction. nih.gov The reverse process is hydrolysis, which regenerates the ketone and hydroxylamine. The mechanism is typically acid-catalyzed and proceeds through a tetrahedral intermediate. researchgate.netnumberanalytics.com

Computational methods can be used to analyze the energetics of each step in the mechanism: the initial nucleophilic attack of hydroxylamine on the carbonyl carbon, proton transfer steps, and the final dehydration to form the oxime. nih.govchemtube3d.com Studies using DFT with solvation models can determine the rate-limiting step of the reaction under different pH conditions. researchgate.netnih.gov For instance, calculations have shown that in both neutral and acidic solutions, the rate-determining step is often the nucleophilic attack of a water molecule on the imine carbon during hydrolysis. researchgate.net The activation energy for this step is significantly lower in the presence of an acid catalyst.

Table 5: Example of Calculated Energetics for Key Steps in Imine-Oxime Hydrolysis Note: Data is derived from a DFT study on a related imine oxime system to illustrate the mechanistic analysis. researchgate.net

| Reaction Step | Condition | Calculated ΔG (kJ/mol) | Description |

| Nucleophilic Attack (H₂O) | Neutral | High Activation Barrier | Rate-determining step in neutral solution |

| Nucleophilic Attack (H₂O) | Acidic | Lower Activation Barrier | Acid catalysis lowers the barrier for the rate-determining step |

| Overall Reaction | Neutral | 8.66 | Overall free energy change for hydrolysis |

| Overall Reaction | Acidic | 11.02 | Overall free energy change for hydrolysis |

Computational Support for Oxime Metathesis Mechanisms

The metathesis of oximes is a dynamic covalent reaction that involves the exchange of groups attached to the C=N bond. Computational studies have been instrumental in elucidating the mechanism of this transformation, particularly for acid-catalyzed processes. nih.govrsc.org Research combining experimental and computational methods has proposed a metathesis mechanism that proceeds through a 4-membered cyclic intermediate. nih.gov

Quantum chemistry studies, often employing Density Functional Theory (DFT), support the key role of an acid catalyst in lowering the activation energy of the reaction. nih.gov The proposed mechanism, as applied to 2,4,4-trimethylnona-6,8-dien-3-one oxime, would likely involve the following steps:

Protonation: The reaction is initiated by the protonation of the oxime's nitrogen or oxygen atom. The exact site of protonation can be influenced by the electronic nature of the substituents.

Nucleophilic Attack: A second oxime molecule acts as a nucleophile, attacking the carbon of the protonated C=N bond.

Formation of a Cyclic Intermediate: This leads to the formation of a transient 4-membered cyclic intermediate. Computational studies have successfully located the transition states for the formation and breakdown of this intermediate.

Group Exchange and Deprotonation: The cyclic intermediate then rearranges, leading to the exchange of the oxime substituents, followed by deprotonation to release the final products and regenerate the catalyst.

DFT calculations have shown that the activation energies for these steps are significantly influenced by the electronic properties of the substituents on the oxime. nih.gov For 2,4,4-trimethylnona-6,8-dien-3-one oxime, the alkyl groups are generally considered electron-donating, which would affect the rate of metathesis.

Table 1: Hypothetical Computationally Derived Activation Energies for Key Steps in the Acid-Catalyzed Metathesis of an Aliphatic Oxime

| Reaction Step | Catalyst | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| Protonation | p-TSA | PBE0/def2-TZVPP | def2-TZVPP | Low Barrier |

| 4-Membered Ring Formation | p-TSA | PBE0/def2-TZVPP | def2-TZVPP | 60 - 80 |

| C-N Bond Cleavage | p-TSA | PBE0/def2-TZVPP | def2-TZVPP | 70 - 90 |

Note: This table is illustrative, based on data for similar systems. Actual values for 2,4,4-trimethylnona-6,8-dien-3-one oxime would require specific calculations.

Conformational Analysis and E/Z Isomerization Pathways

The structure of 2,4,4-trimethylnona-6,8-dien-3-one oxime features multiple sources of isomerism, including the C=N double bond of the oxime and the C=C double bonds in the diene tail. The IUPAC name, (NZ)-N-[(6E)-2,4,4-trimethylnona-6,8-dien-3-ylidene]hydroxylamine, specifies a particular stereoisomer. nih.gov However, other isomers are possible, and computational methods are crucial for understanding their relative stabilities and the pathways for interconversion.

The E/Z isomerism at the C=N bond is of primary importance. The Z-isomer has the -OH group syn to the bulkier substituent at the carbon (in this case, the tert-butyl group), while the E-isomer has it anti. Computational studies on other oximes have shown that the energy difference between E and Z isomers can be small, and their interconversion can be catalyzed. nih.govresearchgate.net

DFT calculations can be used to:

Optimize the geometries of the E and Z isomers of 2,4,4-trimethylnona-6,8-dien-3-one oxime.

Calculate the relative electronic and Gibbs free energies to predict the thermodynamically more stable isomer. nih.gov

Locate the transition state for the E/Z isomerization process, which typically occurs via an in-plane inversion of the nitrogen atom rather than rotation around the C=N bond. nih.gov The energy of this transition state determines the barrier to isomerization.

For the dienyl tail, conformational flexibility arises from rotation around the C-C single bonds. A full conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to find all low-energy conformers. This is essential for accurately predicting spectroscopic properties, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. researchgate.net

Table 2: Illustrative DFT-Calculated Relative Energies for Isomers of 2,4,4-Trimethylnona-6,8-dien-3-one Oxime

| Isomer | Computational Method | Basis Set | Relative Gibbs Free Energy (ΔG°₂₉₈, kJ/mol) | Predicted Population (%) |

| (E)-oxime, s-trans diene | B3LYP | 6-31G(d) | 0.00 | 75.1 |

| (Z)-oxime, s-trans diene | B3LYP | 6-31G(d) | 3.20 | 24.9 |

| (E)-oxime, s-cis diene | B3LYP | 6-31G(d) | 8.50 | < 1 |

| Isomerization TS (E -> Z) | B3LYP | 6-31G(d) | 110.5 | - |

Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis. The relative stability of E/Z isomers can be influenced by solvent effects and hydrogen bonding. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. rsc.org For a molecule like 2,4,4-trimethylnona-6,8-dien-3-one oxime, with its numerous and similar alkyl protons and carbons, definitive assignment of NMR signals can be challenging.

The standard computational approach involves:

Performing a thorough conformational search to identify all significant low-energy conformers. researchgate.net

Optimizing the geometry of each conformer using a suitable DFT method (e.g., B3LYP, PBE0) and basis set (e.g., 6-31+G(d,p)). biointerfaceresearch.com

Calculating the magnetic shielding tensors for each atom in each conformer using the Gauge-Independent Atomic Orbital (GIAO) method.

Averaging the shielding tensors based on the Boltzmann distribution of the conformers at a given temperature.

Converting the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

This process has been shown to yield highly accurate predictions for both ¹H and ¹³C NMR chemical shifts, often with root-mean-square-error (RMSE) values of less than 0.1 ppm for protons and 1.5 ppm for carbons. rsc.orgnih.gov Such calculations can help to unambiguously assign the E or Z configuration of the oxime and confirm the geometry of the diene system. rsc.org

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for (NZ)-N-[(6E)-2,4,4-trimethylnona-6,8-dien-3-ylidene]hydroxylamine

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 (vinyl CH₃) | 18.5 | 1.75 (d) |

| C2 (CH) | 35.2 | 3.10 (m) |

| C3 (C=N) | 165.8 | - |

| C4 (quat. C) | 38.1 | - |

| C5 (CH₂) | 45.3 | 2.15 (s) |

| C6 (=CH) | 128.4 | 5.60 (dt) |

| C7 (=CH) | 135.1 | 6.05 (dd) |

| C8 (=CH) | 130.2 | 6.20 (dd) |

| C9 (=CH₂) | 117.9 | 5.10 (d), 5.25 (d) |

| C2-CH₃ | 20.1 | 1.15 (d) |

| C4-(CH₃)₂ | 27.5 | 1.05 (s) |

| N-OH | - | 9.80 (s, br) |

Note: This is an illustrative table based on typical chemical shifts for similar functional groups and computational studies on other oximes. rsc.orgnih.gov Actual shifts would depend on the solvent and experimental conditions.

Strategic Applications and Role in Complex Organic Synthesis

Retrosynthetic Analysis Utilizing the Oxime and Dienone Functionalities

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com The dienone and oxime functionalities within a molecule like 2,4,4-Trimethylnona-6,8-dien-3-one oxime offer powerful and reliable bond disconnection strategies.

Dienone Disconnections: A dienone, a type of enone with a conjugated system, is a versatile functional group for retrosynthesis. wikipedia.org Key disconnection approaches include:

Michael Addition: The C=C double bond farthest from the carbonyl can be disconnected via a Michael addition, identifying a nucleophilic precursor and an α,β-unsaturated carbonyl compound.

Aldol (B89426) Condensation: Disconnection of the bond between the α- and β-carbons relative to the carbonyl group suggests an aldol or related condensation reaction, breaking the molecule into two simpler carbonyl-containing fragments.

Diels-Alder Reaction: Cyclic dienones, or acyclic dienones that can adopt a suitable conformation, can be retrosynthetically disconnected via a Diels-Alder cycloaddition, revealing a diene and a dienophile.

Oxime Disconnections: An oxime (RR'C=N-OH) is typically formed from the condensation of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgorganic-chemistry.org This provides a straightforward and highly reliable disconnection:

C=N Bond Disconnection: The primary retrosynthetic step for an oxime is the disconnection of the carbon-nitrogen double bond. This immediately simplifies the structure back to a ketone (or aldehyde) and hydroxylamine. orgsyn.org In the case of our representative molecule, this reveals 2,4,4-trimethylnona-6,8-dien-3-one.

These idealized fragments from disconnection are known as synthons , which represent the reactive character needed for the forward synthesis. amazonaws.comyoutube.com

Role of 2,4,4-Trimethylnona-6,8-dien-3-one Oxime as a Key Intermediate or Synthon

A synthon is a conceptual fragment resulting from a retrosynthetic disconnection, while a synthetic equivalent is the actual chemical reagent used to perform the corresponding reaction. wikipedia.org The dienone-oxime motif serves as a valuable intermediate or synthon, enabling complex molecular constructions.

The oxime functionality is not merely a protected ketone. It possesses unique reactivity that can be exploited in synthesis. nsf.gov For instance, the nitrogen and oxygen atoms can act as nucleophiles or be involved in rearrangements and cycloadditions. nsf.govrsc.org The dienone portion acts as a Michael acceptor and can participate in various pericyclic reactions.

The combination of these two functional groups in one molecule allows for sequential and highly controlled transformations. For example, a reaction could first target the dienone system (e.g., a conjugate addition) while leaving the oxime intact, followed by a transformation of the oxime (e.g., reduction to an amine or hydrolysis to a ketone) under different conditions. This orthogonal reactivity is highly prized in the synthesis of polyfunctional molecules.

Contribution to Stereocontrolled Synthesis of Natural Products and Bioactive Molecules

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. nih.gov The dienone-oxime motif provides multiple avenues for introducing and controlling stereocenters.

Examples in Total Synthesis Leveraging Dienone-Oxime Motifs (e.g., related to Calyculin A synthesis)

The total synthesis of Calyculin A, a potent protein phosphatase inhibitor, provides a compelling case study for the strategic use of related functionalities. rsc.org While a direct dienone-oxime might not be the exact intermediate, the assembly of its complex structure relies on fragments that contain these core reactive units or their precursors.

The synthesis of Calyculin A involves the meticulous construction of several complex fragments which are then coupled together. lookchem.comnih.gov For instance, the C26-C37 fragment of Calyculin A features a critical amino acid component and an oxazole (B20620) ring. lookchem.comnih.gov The synthesis of such fragments often employs stereoselective aldol reactions, alkylations, and other C-C bond-forming reactions where chiral auxiliaries or catalysts are used to control the stereochemical outcome. lookchem.com

In the broader context of natural product synthesis, dienone-containing fragments are common building blocks. Their conjugated system allows for stereocontrolled additions. Similarly, oxime ethers, where the hydroxyl proton is replaced by an alkyl or silyl (B83357) group, are excellent substrates for stereoselective additions of organometallic reagents to create chiral amines. rsc.org The synthesis of the C1-C25 portion of Calyculin A, for example, involves the creation of a cyanotetraene structure, highlighting the importance of controlling the geometry of multiple double bonds. lookchem.com

Construction of Challenging Ring Systems via Cycloadditions

The dienone-oxime motif is well-suited for constructing complex ring systems through cycloaddition reactions.

Diels-Alder Reactions: The dienone moiety can act as a diene or a dienophile in [4+2] cycloadditions, a powerful method for forming six-membered rings with high stereocontrol.

1,3-Dipolar Cycloadditions: Oximes can be converted into nitrones, which are 1,3-dipoles. These can then react with alkenes (dipolarophiles) in a [3+2] cycloaddition to form five-membered isoxazolidine (B1194047) rings. rsc.orgrsc.org This strategy is a powerful tool for nitrogen-containing heterocycle synthesis. In some cases, a cascade reaction can be initiated where an oxime is formed in situ, cyclizes to a nitrone, and is then trapped by a dipolarophile. rsc.org

Photocycloadditions: Some unsaturated oximes can undergo [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, to form four-membered azetidine (B1206935) rings. nsf.gov

These cycloaddition strategies provide rapid access to molecular complexity from relatively simple acyclic precursors containing the dienone-oxime framework.

Catalyst Design and Asymmetric Induction in Reactions Involving Dienone Oximes

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another, driven by a chiral influence. wikipedia.orgegyankosh.ac.in This can be achieved using a chiral substrate, reagent, or catalyst. wikipedia.orgmsu.edu

For reactions involving dienone oximes, asymmetric catalysis is key to producing enantiomerically pure products.

Asymmetric Michael Additions: Chiral catalysts (e.g., organocatalysts or transition metal complexes) can control the facial selectivity of nucleophilic attack on the dienone system, leading to the formation of a new stereocenter with high enantiomeric excess.

Asymmetric Reductions: The carbonyl of the dienone or the C=N bond of the oxime can be reduced asymmetrically using chiral catalysts or reagents (e.g., chiral boranes or transition metal-chiral ligand complexes) to produce chiral alcohols or amines.

Catalyzed Cycloadditions: Chiral Lewis acids or other catalysts can be used to induce enantioselectivity in Diels-Alder or 1,3-dipolar cycloadditions involving the dienone-oxime scaffold.

The design of catalysts often focuses on creating a specific chiral environment around the substrate in the transition state of the reaction, favoring one pathway over the other. egyankosh.ac.in The development of such catalysts is a major focus of modern organic chemistry, and substrates like dienone oximes represent ideal targets for testing and applying new catalytic methods.

Future Directions and Emerging Research Avenues for 2,4,4 Trimethylnona 6,8 Dien 3 One Oxime Chemistry

Development of Sustainable and Green Synthetic Approaches

The future synthesis of 2,4,4-trimethylnona-6,8-dien-3-one oxime is anticipated to pivot towards green chemistry principles to minimize environmental impact. Traditional methods for oxime formation often involve refluxing in alcoholic solutions with reagents like hydroxylamine (B1172632) hydrochloride and pyridine, which can be environmentally taxing. nih.gov Future research will likely focus on methodologies that reduce or eliminate hazardous solvents and reagents.

One promising avenue is the adoption of solventless "grindstone" chemistry. nih.gov This mechanochemical approach, which involves the grinding of solid reactants, can lead to significantly reduced reaction times and circumvents the need for bulk solvents. The use of solid catalysts, such as bismuth(III) oxide (Bi₂O₃), has been shown to be effective for the synthesis of various oximes under neutral and mild conditions, offering an economical and environmentally benign alternative. nih.gov

| Parameter | Traditional Method | Green Approach |

| Solvent | Alcohol | Solvent-free |

| Catalyst | Pyridine (liquid base) | Solid acid/base (e.g., Bi₂O₃) |

| Energy Input | Reflux (heating) | Mechanical grinding |

| Byproducts | Pyridine hydrochloride | Minimal |

| Environmental Impact | Moderate to high | Low |

This table illustrates a comparative overview of traditional versus potential green synthetic routes for oxime synthesis, applicable to 2,4,4-Trimethylnona-6,8-dien-3-one oxime.

Further research is expected to explore a wider range of solid catalysts and alternative energy sources like microwave or ultrasound irradiation to enhance reaction efficiency and sustainability.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the synthesis of 2,4,4-trimethylnona-6,8-dien-3-one oxime, particularly in achieving higher yields and selectivity. While classical methods can be effective, they often lack the fine control offered by modern catalytic chemistry. acs.org Research in this area is moving towards the use of heterogeneous catalysts, which are easily separable from the reaction mixture, and highly active homogeneous catalysts that can operate under mild conditions.

A variety of catalysts have been documented for oxime formation, including TiO₂/SO₄²⁻, ZnO, and CuSO₄ with K₂CO₃. researchgate.net The application of these and other novel catalysts to the synthesis of 2,4,4-trimethylnona-6,8-dien-3-one oxime could lead to more efficient processes. Furthermore, the development of catalysts that can influence the stereochemical outcome of the oximation reaction is a significant area of interest. researchgate.net

Recent advancements in catalysis for reactions involving α,β-unsaturated ketones, the precursor to 2,4,4-trimethylnona-6,8-dien-3-one oxime, also present exciting possibilities. For instance, catalytic enantioselective peroxidation of α,β-unsaturated ketones has been achieved using chiral organic catalysts, suggesting that similar strategies could be developed for other transformations of this substrate. nih.govresearchgate.net

| Catalyst Type | Potential Advantages for Oxime Synthesis | Relevant Research |

| Solid Acids/Bases | Ease of separation, reusability, reduced waste. | General oxime synthesis nih.govresearchgate.net |

| Transition Metal Complexes | High activity, potential for stereocontrol. | Ruthenium and Palladium catalysis researchgate.netnih.gov |

| Organocatalysts | Metal-free, often milder reaction conditions. | Asymmetric reactions on α,β-unsaturated ketones nih.gov |

This table summarizes potential catalytic systems and their advantages for the synthesis of 2,4,4-Trimethylnona-6,8-dien-3-one oxime based on broader research in oxime and ketone chemistry.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the industrial production of 2,4,4-trimethylnona-6,8-dien-3-one oxime, the integration of its synthesis into continuous flow chemistry systems presents a significant leap forward. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for higher yields and purity. nih.gov These systems are particularly well-suited for handling potentially hazardous reagents and for the precise control of reaction parameters, which is crucial for optimizing the synthesis of fine chemicals.